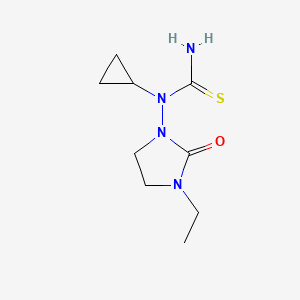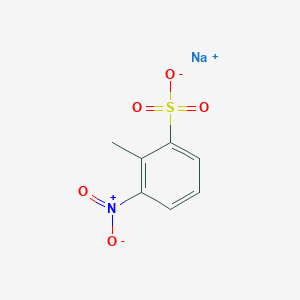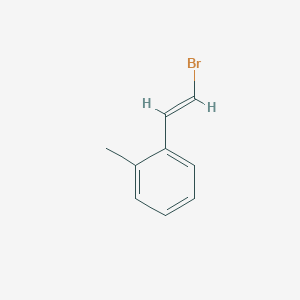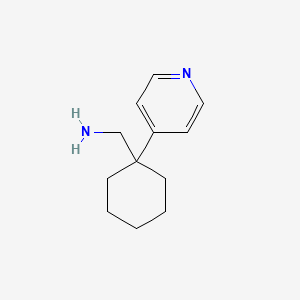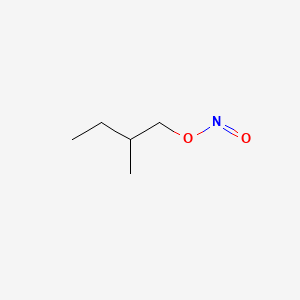
2-Methylbutyl nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutyl nitrite is an organic compound with the molecular formula C5H11NO2. It is a member of the alkyl nitrites, which are esters of nitrous acid and alkyl alcohols. This compound is known for its distinctive fruity odor and is used in various chemical and industrial applications .
Preparation Methods
2-Methylbutyl nitrite can be synthesized through the reaction of 2-methylbutanol with sodium nitrite in the presence of sulfuric acid. The reaction is typically carried out at low temperatures to prevent decomposition of the product . The general procedure involves mixing the alcohol with sodium nitrite and adding sulfuric acid slowly while maintaining the temperature around 0°C. The mixture is then allowed to separate into layers, and the organic layer is washed and dried to obtain the pure nitrite .
Chemical Reactions Analysis
2-Methylbutyl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in substitution reactions where the nitrite group is replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylbutyl nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: It is studied for its effects on biological systems, including its vasodilatory properties.
Medicine: It has been used in the treatment of angina pectoris due to its ability to dilate blood vessels.
Mechanism of Action
The primary mechanism of action of 2-Methylbutyl nitrite involves the release of nitric oxide (NO), which is a potent vasodilator. Nitric oxide activates guanylyl cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and subsequent vasodilation . The compound’s effects are primarily mediated through this NO-cGMP pathway.
Comparison with Similar Compounds
2-Methylbutyl nitrite is similar to other alkyl nitrites such as:
Amyl nitrite (3-methylbutyl nitrite): Used for similar vasodilatory purposes and in organic synthesis.
Ethyl nitrite: A more volatile compound used in similar chemical reactions.
Butyl nitrite: Another alkyl nitrite with similar chemical properties and applications.
What sets this compound apart is its specific molecular structure, which can influence its reactivity and the types of reactions it undergoes. Its unique properties make it suitable for specific applications where other alkyl nitrites may not be as effective .
Properties
CAS No. |
1653-56-1 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
2-methylbutyl nitrite |
InChI |
InChI=1S/C5H11NO2/c1-3-5(2)4-8-6-7/h5H,3-4H2,1-2H3 |
InChI Key |
SPPJRKXICASMOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CON=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


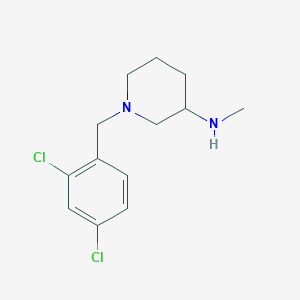
![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate](/img/structure/B12817708.png)
![C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione](/img/structure/B12817717.png)
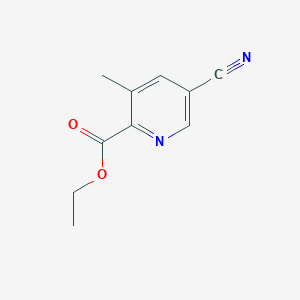
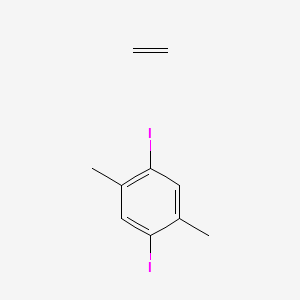
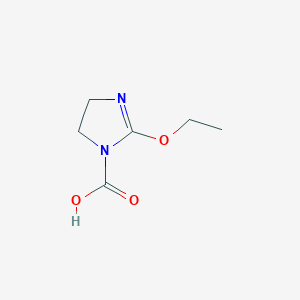
![N-(1H-Benzo[d]imidazol-2-yl)formamide](/img/structure/B12817755.png)
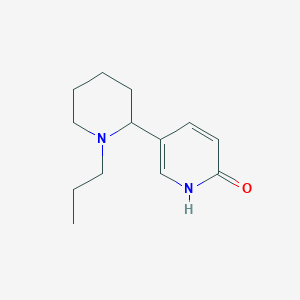
![tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane](/img/structure/B12817761.png)

